4,5-bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole
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Overview
Description
4,5-Bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with chloromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, followed by chloromethylation. One common method includes the reaction of phenylacetylene with sodium azide in the presence of a copper(I) catalyst to form 1-phenyl-1H-1,2,3-triazole. Subsequent chloromethylation using formaldehyde and hydrochloric acid yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the chloromethyl groups.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced forms of the triazole ring.
Scientific Research Applications
4,5-Bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with biological targets through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with various molecular targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
4,5-Bis(chloromethyl)-1-methyl-1,2,3-triazole: Similar structure but with a methyl group instead of a phenyl group.
4,5-Bis(chloromethyl)-1,3-dioxol-2-one: Contains a dioxol ring instead of a triazole ring.
Uniqueness: 4,5-Bis(chloromethyl)-1-phenyl-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and phenyl groups on the triazole ring, which imparts distinct reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
4,5-bis(chloromethyl)-1-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-6-9-10(7-12)15(14-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKTXRXEFISTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)CCl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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